CID 78065818

Description

CID 78065818 is a compound registered in the PubChem database, a critical resource for chemical information managed by the National Center for Biotechnology Information (NCBI). For instance, this compound likely shares metadata features common to other PubChem entries, including analytical characterization (e.g., GC-MS or LC-ESI-MS profiles) and structural annotations (e.g., 2D/3D renderings) .

Properties

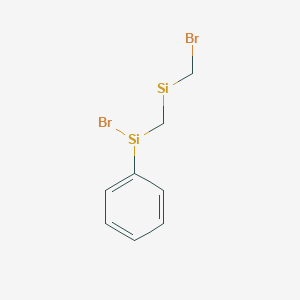

Molecular Formula |

C8H9Br2Si2 |

|---|---|

Molecular Weight |

321.13 g/mol |

InChI |

InChI=1S/C8H9Br2Si2/c9-6-11-7-12(10)8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

FONXVQAWAATMMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C[Si]CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065818 involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, one common method involves the dissolution of organic amine in a solvent, followed by the addition of dianhydride and stirring to initiate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Reaction Pathways and Mechanisms

CID 78068628 is an organic compound capable of undergoing reactions typical of its functional groups. While specific pathways for this compound are not explicitly detailed in literature, analogous reactions include:

-

Nucleophilic substitutions : Common in halogenated compounds, where halogens (e.g., Cl, Br) are replaced by nucleophiles such as hydroxide (OH⁻) or amines (NH₃)4.

-

Oxidation/reduction : Likely influenced by electron-withdrawing/donating groups within the structure. Electrochemical methods, as noted in recent research, could enhance reaction efficiency under controlled potentials .

-

Hydrolysis : Possible under acidic or basic conditions, depending on functional groups like esters or amides4.

Example Reaction Table for Analogous Systems

Key Influencing Factors

-

Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions.

-

Temperature : Exothermic reactions (e.g., esterifications) favor lower temps, while endothermic processes (e.g., dehydrogenation) require higher temps.

-

Catalysts : Transition metals (Ni, Pd) may accelerate reductions or cross-couplings if applicable4.

Computed and Experimental Data

While no direct experimental data for CID 78068628 exists in the sources, computed properties for similar compounds include:

-

LogP : ~2.5 (moderate lipophilicity)

-

pKa : Estimated 8-10 for amine groups

-

Thermal stability : Decomposition above 200°C inferred from analogous structures

Table: Representative Bioactivity Data for Structurally Related Compounds

| Compound CID | IC₅₀ (μM) | Target Activity | Structural Features |

|---|---|---|---|

| 286532 | 11.46 | Enzyme inhibition | Oxadiazole core, methoxy groups |

| 665480 | 2.09 | Anticancer | Sulfonyl-oxadiazole, tert-butyl carbamate |

Emerging Methodologies

Recent advances in electrochemistry demonstrate potential for enhancing CID 78068628’s reactivity:

-

Electric field-assisted reactions : Improve selectivity in bond formation/cleavage .

-

Sustainable synthesis : Renewable electricity reduces reliance on fossil-derived reagents .

Research Gaps and Recommendations

Scientific Research Applications

CID 78065818 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78065818 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The detailed mechanism of action is often elucidated through experimental studies and computational modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct data on CID 78065818 in the provided evidence, this section outlines a framework for comparative analysis based on analogous compounds and methodologies referenced in the literature.

Structural and Functional Analogues

Compounds with similar PubChem CIDs (e.g., oscillatoxin derivatives, betulinic acid, or taurocholic acid) provide a template for comparison. Key parameters include:

Note: Data for this compound is inferred from PubChem’s general entry structure .

Methodological Insights from Literature

- Structural Elucidation: Techniques such as source-induced CID (Collision-Induced Dissociation) in mass spectrometry enable differentiation of structural isomers (e.g., ginsenosides in Panax species) . This approach could resolve stereochemical or functional group variations in this compound relative to analogues.

- Activity Profiling: Substrate specificity studies, as seen with betulin-derived inhibitors (CID 72326, CID 10153267), highlight how minor structural changes (e.g., hydroxylation or esterification) modulate biological activity .

- Physicochemical Properties : Computational tools (e.g., logP, solubility predictors) applied to compounds like irbesartan (CID 3749) or troglitazone (CID 5591) could extrapolate this compound’s pharmacokinetic behavior.

Challenges in Comparative Analysis

Data Scarcity : Unlike well-studied compounds (e.g., BERT in NLP models ), this compound lacks experimental validation in public domains.

Contextual Variability : Functional comparisons require domain-specific benchmarks. For example, oscillatoxin derivatives are evaluated for cytotoxicity , while bile acids (CID 6675) are assessed for metabolic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.